N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
“N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide” is a complex chemical compound. It contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The properties of the specific compound would likely vary based on its functional groups.Scientific Research Applications
Synthesis and Structural Analysis
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide and its derivatives have been extensively studied for their synthesis methods, structural characteristics, and potential applications in various scientific fields. The compound serves as a precursor or a core structure in the synthesis of various benzenesulfonamide derivatives with diverse biological activities. Studies have explored conventional and microwave-assisted synthesis methods, yielding compounds evaluated for their enzyme inhibitory potential, including against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (bCA-II). Structural determinations are often performed using NMR, mass spectroscopy, and single crystal X-ray diffraction techniques, providing detailed insights into the molecular configuration and potential interaction sites for biological activity (Mphahlele, Gildenhuys, & Zamisa, 2021); (Virk et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Research has demonstrated the enzyme inhibitory activities of benzenesulfonamide derivatives, highlighting their therapeutic potential, especially in the context of neurodegenerative diseases such as Alzheimer's. Compounds synthesized from this compound have shown significant inhibitory effects on enzymes like AChE and BChE, crucial in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning. This inhibition suggests potential applications in improving cognitive functions and managing Alzheimer's symptoms (Riaz, 2020).
Mechanism of Action
Target of Action
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that belongs to the class of thiophene derivatives . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to interact with multiple receptors and have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives have been reported to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The design of effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties has been emphasized .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Action Environment
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-11-10-13(21-3)4-7-16(11)23(19,20)17-9-8-14-5-6-15(22-14)12(2)18/h4-7,10,17H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORWLAONNGWLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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